

Sofnobrutinib: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofnobrutinib

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These application notes provide a comprehensive overview of the preclinical in vivo administration of **sofnobrutinib** (AS-0871), a selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. The following sections detail the dosages used in key animal models of autoimmune and inflammatory diseases, along with detailed experimental protocols and the underlying signaling pathway.

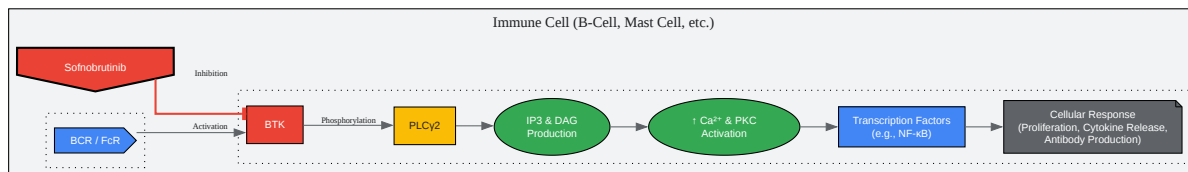
Data Presentation: Sofnobrutinib In Vivo Dosages

The following table summarizes the reported oral dosage of **sofnobrutinib** used in a preclinical animal model of arthritis. While **sofnobrutinib** has also been shown to be effective in mouse and rat models of passive cutaneous anaphylaxis (PCA), specific dosages for these studies are not publicly available at this time.^{[1][2]}

Animal Model	Species	Dosage	Route of Administration	Key Findings
Collagen-Induced Arthritis (CIA)	Mouse	30 mg/kg	Oral	Demonstrated excellent therapeutic effects.[1]
Passive Cutaneous Anaphylaxis (PCA)	Mouse	Not specified	Oral	Exhibited strong inhibition of inflammatory reactions.[2]
IgE-mediated Skin Inflammation (PCA)	Rat	Not specified	Oral	Prevented IgE-mediated skin inflammation.[1]

Signaling Pathway: BTK Inhibition by Sofnobrutinib

Sofnobrutinib is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[2] BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and the production of autoantibodies in autoimmune diseases like rheumatoid arthritis. Additionally, BTK is involved in Fc receptor (FcR) signaling in myeloid cells (e.g., mast cells, basophils, macrophages), which triggers the release of inflammatory mediators.[2] By inhibiting BTK, **sofnobrutinib** effectively blocks these downstream signaling cascades, leading to a reduction in inflammatory responses.



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BTK Signaling Pathway Inhibition by **Sofnobrutinib**.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments based on standard protocols and available information on **sofnobrutinib** studies.

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis in mice and the administration of **sofnobrutinib** to evaluate its therapeutic efficacy.

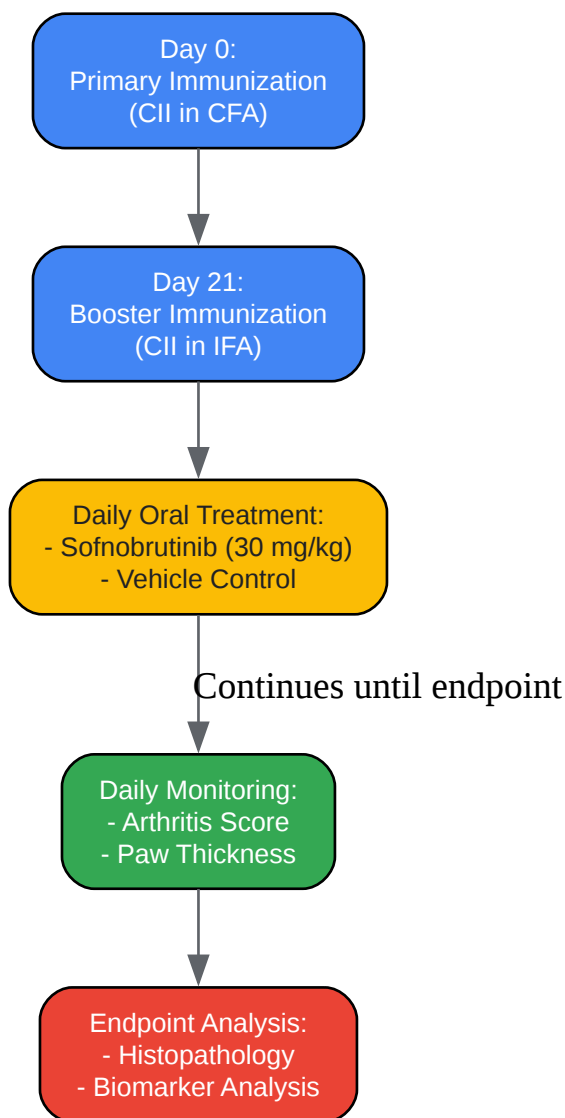
Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine Type II Collagen (CII)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- **Sofnobrutinib** (30 mg/kg)
- Vehicle control (e.g., 0.5% methylcellulose)

- Syringes and needles for immunization and oral gavage

Protocol:

- Induction of Arthritis:
 - Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).
 - On day 0, immunize mice intradermally at the base of the tail with 100 μ L of the CII/CFA emulsion.
 - On day 21, boost the mice with an intradermal injection of 100 μ L of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
- **Sofnobrutinib** Administration:
 - Prepare a suspension of **sofnobrutinib** in the vehicle at a concentration suitable for a 30 mg/kg dosage.
 - Beginning on day 21 (at the time of the booster immunization) and continuing daily, administer **sofnobrutinib** or vehicle control orally via gavage.
 - Monitor the mice daily for the onset and severity of arthritis.
- Assessment of Arthritis:
 - Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity).
 - The maximum arthritis score per mouse is 16.
 - Measure paw thickness using a caliper.
 - At the end of the study, collect tissues for histological analysis of joint inflammation, cartilage damage, and bone erosion.



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Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Passive Cutaneous Anaphylaxis (PCA) in Mice and Rats

This protocol outlines the procedure for inducing a localized allergic reaction in the skin of mice or rats to assess the inhibitory effect of **sofnobrutinib**.

Materials:

- BALB/c mice or Wistar rats

- Anti-DNP IgE antibody
- DNP-HSA (dinitrophenyl-human serum albumin) antigen
- Evans blue dye
- **Sofnobrutinib** (dosage to be determined by dose-ranging studies)
- Vehicle control
- Syringes and needles for injection and oral gavage

Protocol:

- Sensitization:
 - Intradermally inject a specific amount of anti-DNP IgE antibody into the ear pinna or a shaved area of the back of the animals.
 - Allow 24-48 hours for the IgE to bind to FcεRI receptors on mast cells in the skin.
- **Sofnobrutinib** Administration:
 - Administer **sofnobrutinib** or vehicle control orally at a predetermined time before the antigen challenge (e.g., 1-2 hours prior).
- Antigen Challenge and Assessment:
 - Intravenously inject a solution of DNP-HSA mixed with Evans blue dye.
 - The antigen will crosslink the IgE on mast cells, causing degranulation and the release of inflammatory mediators. This increases vascular permeability, leading to the extravasation of the Evans blue dye into the surrounding tissue at the site of IgE injection.
 - After a set amount of time (e.g., 30-60 minutes), sacrifice the animals and excise the skin at the injection site.
 - Extract the Evans blue dye from the tissue using a solvent (e.g., formamide).

- Quantify the amount of dye by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer. The amount of dye is proportional to the severity of the allergic reaction.

Note: The specific dosages for **sofnobrutinib** in mouse and rat PCA models have not been publicly disclosed. It is recommended to perform dose-ranging studies to determine the optimal effective dose for these models.

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